Oxeclosporin

概要

説明

準備方法

Oxeclosporin is synthesized through a series of chemical reactions involving the modification of serine(8)-cyclosporineThe preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) and using polyethylene glycol (PEG) and Tween 80 as solvents .

化学反応の分析

Oxeclosporin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemistry: It is used as a model compound to study the effects of hydroxyethyl modification on peptide stability and reactivity.

Biology: Oxeclosporin has been investigated for its immunosuppressive properties, particularly in modulating the activity of lymphocytes.

Medicine: Clinical trials have explored its use in treating severe psoriasis, rheumatoid arthritis, and preventing transplant rejection. .

作用機序

Oxeclosporin exerts its effects by inhibiting the proliferation and functions of lymphocytes. It induces apoptosis through the uptake of extracellular calcium, which increases intracellular calcium levels and activates caspase-3, leading to programmed cell death. The molecular targets include various receptors and enzymes involved in calcium signaling pathways .

類似化合物との比較

Oxeclosporin is similar to other immunosuppressive drugs like cyclosporine and tacrolimus. it is unique due to its hydroxyethyl modification, which enhances its stability and reactivity. Similar compounds include:

Cyclosporine: A calcineurin inhibitor used to prevent organ transplant rejection and treat autoimmune diseases.

Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but different molecular structure and targets.

This compound’s unique structure and mechanism of action make it a valuable compound for further research and development in immunosuppressive therapies.

生物活性

Oxeclosporin, a novel immunosuppressive compound derived from cyclosporin A, exhibits a unique profile of biological activity that impacts various physiological processes. This article reviews the biological activity of this compound, focusing on its immunomodulatory effects, potential therapeutic applications, and associated case studies.

This compound operates primarily through the inhibition of T-lymphocyte activation, similar to cyclosporin A. It binds to cyclophilin, forming a complex that inhibits calcineurin, a phosphatase critical for the activation of nuclear factor of activated T cells (NFAT). This inhibition leads to reduced production of pro-inflammatory cytokines such as interleukin-2 (IL-2), which is crucial for T-cell proliferation and differentiation .

Key Mechanisms:

- Inhibition of Calcineurin : Prevents T-cell activation and cytokine production.

- Reduction of Reactive Oxygen Species (ROS) : this compound may mitigate oxidative stress associated with immune responses .

- Modulation of Cytokine Profiles : Alters the balance between pro-inflammatory and anti-inflammatory cytokines, potentially enhancing or suppressing immune responses depending on dosage .

Biological Activity and Therapeutic Applications

This compound has shown promise in various therapeutic contexts, particularly in autoimmune diseases and organ transplantation. Its ability to modulate immune responses makes it a candidate for conditions where immune suppression is beneficial.

Table 1: Summary of Therapeutic Applications

| Condition | Mechanism | Outcome |

|---|---|---|

| Organ Transplantation | Prevents graft rejection by inhibiting T-cell activity | Increased graft survival rates |

| Autoimmune Diseases | Modulates immune response | Reduction in disease activity |

| Allergic Conditions | Suppresses inappropriate immune responses | Alleviation of symptoms |

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

-

Case Study on Organ Transplantation :

An 8-year-old boy receiving this compound post-hematopoietic stem cell transplantation exhibited improved graft survival with minimal adverse effects. His treatment included a gradual increase in dosage, demonstrating effective immunosuppression without significant toxicity . -

Autoimmune Disease Management :

In a clinical trial involving patients with severe atopic dermatitis, this compound was administered at low doses, resulting in significant improvements in SCORAD scores (a measure of atopic dermatitis severity). The study concluded that low-dose this compound effectively modulates immune responses while minimizing side effects . -

Neurotoxicity Observations :

A report on cyclosporine A-induced neurotoxicity noted similar risks associated with this compound, emphasizing the need for careful monitoring during treatment. Symptoms included movement disorders that resolved upon discontinuation of the drug .

Comparative Efficacy

A comparative analysis with other immunosuppressants indicates that this compound may have distinct advantages in specific contexts:

Table 2: Comparative Efficacy of Immunosuppressants

| Drug | Indication | Efficacy | Adverse Effects |

|---|---|---|---|

| This compound | Autoimmune diseases | High | Moderate neurotoxicity |

| Cyclosporin A | Organ transplantation | Very High | Nephrotoxicity |

| Methotrexate | Rheumatoid arthritis | Moderate | Myelosuppression |

特性

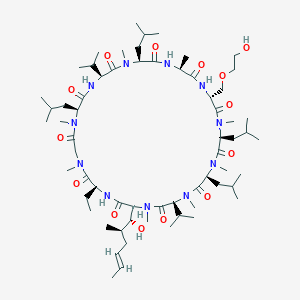

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H115N11O14/c1-24-26-27-42(15)54(78)53-58(82)66-44(25-2)59(83)69(17)34-50(77)70(18)46(30-36(3)4)57(81)68-51(40(11)12)63(87)71(19)47(31-37(5)6)56(80)65-43(16)55(79)67-45(35-89-29-28-76)60(84)72(20)48(32-38(7)8)61(85)73(21)49(33-39(9)10)62(86)74(22)52(41(13)14)64(88)75(53)23/h24,26,36-49,51-54,76,78H,25,27-35H2,1-23H3,(H,65,80)(H,66,82)(H,67,79)(H,68,81)/b26-24+/t42-,43+,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDDMPMZGYEESG-VNHFGJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H115N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873121 | |

| Record name | SDZ-IMM 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1262.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135548-15-1 | |

| Record name | Oxeclosporin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135548151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDZ-IMM 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXECLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7988D03JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。